N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide
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Overview
Description
N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes a furan ring, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is often prepared through the reaction of ethylenediamine with dihaloalkanes.
The key step in the synthesis is the coupling of the furan ring with the piperazine ring, followed by the introduction of the benzamide moiety. This can be achieved through a series of condensation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N~1~-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide can be compared with similar compounds such as:
5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid: This compound also contains a furan ring and a piperazine ring but differs in the presence of a pentanoic acid moiety.
N-(4-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide: A closely related compound with slight variations in the structure.
The uniqueness of N1-(4-{[4-(2-Furylcarbonyl)piperazino]carbonyl}phenyl)-4-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17-4-6-18(7-5-17)22(28)25-20-10-8-19(9-11-20)23(29)26-12-14-27(15-13-26)24(30)21-3-2-16-31-21/h2-11,16H,12-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHFCLAVWHUQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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